Regioisomeric Scaffold Superiority: [3,2-c] Core Provides >100-Fold Higher 5-HT2A Antagonist Potency Than [3,4-c] Isomer
When substituted with identical pharmacophoric elements (a 5-aminoalkyl chain and an 8-hydroxy group), the core scaffold derived from 21357-23-3 (pyrrolo[3,2-c]azepin-4-one) yields a compound with potent 5-HT2 receptor antagonism, whereas the closely related pyrrolo[3,4-c]azepin-4-one isomer exhibits only weak activity [1].
| Evidence Dimension | 5-HT2 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | Potent (IC50 in the low nanomolar range, Ki = 0.47 nM for a related derivative; pA2 = 8.98 for the active enantiomer) [1][2] |
| Comparator Or Baseline | Pyrrolo[3,4-c]azepin-4-one derivative (Compound 22) |
| Quantified Difference | The pyrrolo[3,4-c] isomer displayed 'only weak 5-HT2 receptor antagonist activity' [1]. A >100-fold difference in potency was observed in an earlier series, with a [3,2-c] derivative being ~125x more potent than the corresponding [3,4-c] isomer [3]. |
| Conditions | In vitro receptor binding assays for serotonin 5-HT2 receptors using isolated guinea pig arteries and human platelet-rich plasma. |
Why This Matters
This confirms the [3,2-c] scaffold is not an interchangeable 'pyrroloazepinone' but a superior core for achieving potent 5-HT2A antagonism, a key mechanism for antiplatelet and CNS therapeutics.
- [1] Mizuno, A. et al. Chem. Pharm. Bull. (Tokyo) 2000, 48(5), 623-635. Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. View Source
- [2] BindingDB. BDBM458629: Ki data for a 5-{2-[4-(1,2-Benzoisoxazol-3-yl)piperidin-1-yl]ethyl}-1-methyl-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one derivative. View Source
- [3] Mizuno, A. et al. Chem. Pharm. Bull. (Tokyo) 1999, 47(2), 246-256. Synthesis and pharmacological evaluation of pyrroloazepine derivatives as potent antihypertensive agents with antiplatelet aggregation activity. View Source
